L-Alanine-13C2

Description

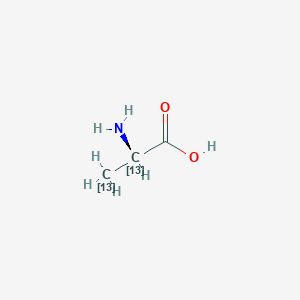

L-Alanine-13C2 is a stable isotope-labeled analog of the non-essential amino acid L-alanine, where two carbon atoms are replaced with carbon-13 (13C). This compound is widely utilized in nuclear magnetic resonance (NMR) spectroscopy, metabolic flux analysis, and drug development to trace biochemical pathways and quantify molecular interactions . Its applications span pharmaceuticals, biochemistry, and metabolic studies, where precise isotopic labeling enables researchers to monitor metabolic processes without altering the compound’s chemical behavior .

Key properties of this compound include:

Structure

2D Structure

Properties

Molecular Formula |

C3H7NO2 |

|---|---|

Molecular Weight |

91.079 g/mol |

IUPAC Name |

(2S)-2-amino(2,3-13C2)propanoic acid |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1,2+1 |

InChI Key |

QNAYBMKLOCPYGJ-GSPFBODJSA-N |

Isomeric SMILES |

[13CH3][13C@@H](C(=O)O)N |

Canonical SMILES |

CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Stepwise Reaction Sequence

Step 1: Synthesis of Ethanol-13C2

Acetic-13C2 acid undergoes catalytic hydrogenation at 180°C under 700–1,000 psi H₂ pressure in the presence of rhenium heptoxide (Re₂O₇), yielding ethanol-13C2. This step leverages high-pressure conditions to ensure complete reduction, with the reaction monitored via pressure drops to confirm completion.

Step 2: Propionic-2,3-13C2 Acid Formation

Ethanol-13C2 reacts with carbon monoxide (500 psi) and hydriodic acid (HI) in a rhodium trichloride (RhCl₃)-catalyzed carbonylation at 200°C. The reaction consumes 0.52 mol of CO over 10 hours, producing propionic-2,3-13C2 acid. The product is isolated via distillation and neutralized with NaOH to yield the sodium salt.

Step 3: Bromination to 2-Bromopropionic-2,3-13C2 Acid

Propionic-2,3-13C2 acid is treated with phosphorus tribromide (PBr₃) and bromine (Br₂) in carbon tetrachloride under reflux. The reaction produces 2-bromopropionic-2,3-13C2 acid in 94% yield, characterized by distinct NMR signals:

Step 4: Ammonolysis to DL-Alanine-2,3-13C2

2-Bromopropionic-2,3-13C2 acid is added dropwise to concentrated ammonium hydroxide, resulting in ammonolysis to DL-Alanine-2,3-13C2. The crude product is recrystallized from methanol, yielding 71% of DL-alanine with a sublimation point >250°C.

Step 5: Acetylation and Enzymatic Resolution

DL-Alanine-2,3-13C2 is acetylated with acetic anhydride to form DL-N-acetylalanine-2,3-13C2, which is resolved using acylase I from Aspergillus species. The enzyme selectively hydrolyzes the L-enantiomer, leaving D-N-acetylalanine-2,3-13C2 intact. The L-alanine is isolated via crystallization from ethanol-water mixtures, achieving >99% enantiomeric excess (ee).

Step 6: Purification and Characterization

Final purification involves ion-exchange chromatography (Dowex 50W-X4) to remove residual acetylated byproducts. Optical purity is confirmed via polarimetry ( in 6 M HCl), while isotopic labeling is verified by -NMR.

Key Data Table: Chemical Synthesis Parameters

Asymmetric Synthesis from Ethyl [1,2-13C2]Bromoacetate

An alternative route employs chiral auxiliaries and enzymatic resolution to achieve high enantiopurity. This method, developed by Yamada et al., integrates carbon-13 labels during alkylation steps.

Reaction Pathway

Step 1: Lipase-Mediated Kinetic Resolution

Benzoin is resolved using lipase TL from Pseudomonas fluorescens, yielding (R)-benzoin with >99% ee. The (S)-enantiomer is recovered via alkaline hydrolysis of its acetate.

Step 2: Synthesis of Chiral Amino Alcohol

(R)-Benzoin is converted to (1R,2S)-2-amino-1,2-diphenylethanol through reductive amination with -labeled ammonia. This intermediate serves as a chiral auxiliary for asymmetric induction.

Step 3: Lactone Formation and Alkylation

Ethyl [1,2-13C2]bromoacetate reacts with the amino alcohol to form a lactone intermediate, which undergoes alkylation at C2 and C3 positions. The reaction is conducted in tetrahydrofuran (THF) at −78°C to prevent racemization.

Step 4: Hydrogenolysis to this compound

Catalytic hydrogenation (Pd/C, H₂) cleaves the benzyl protecting group and reduces the lactone to this compound. The product is purified via recrystallization, yielding 65% overall with 98% ee.

Key Data Table: Asymmetric Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) | Key Characterization Data |

|---|---|---|---|

| 1 | Lipase TL, phosphate buffer | 48 | ee: >99% |

| 2 | -NH₃, NaBH₄ | 82 | |

| 3 | Ethyl [1,2-13C2]bromoacetate, THF | 75 | : δ 52.1 (C2), 56.8 (C3) |

| 4 | Pd/C, H₂, MeOH | 87 | ee: 98% |

Comparative Analysis of Synthetic Methods

Yield and Scalability

Isotopic Incorporation Efficiency

Chemical Reactions Analysis

Types of Reactions

L-Alanine-13C2 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to pyruvate by alanine dehydrogenase.

Reduction: It can be reduced to lactate under anaerobic conditions.

Substitution: this compound can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include NAD+ and alanine dehydrogenase.

Reduction: NADH and lactate dehydrogenase are typically used.

Substitution: Various reagents such as nitrous acid can be used to replace the amino group.

Major Products

Oxidation: Pyruvate

Reduction: Lactate

Substitution: Depending on the reagent, products can include hydroxylated or alkylated derivatives.

Scientific Research Applications

Metabolic Research

L-Alanine-13C2 plays a significant role in metabolic studies, particularly in understanding the glucose-alanine cycle, which is vital for energy metabolism and nitrogen balance. It serves as a precursor in metabolic tracing experiments to elucidate the dynamics of amino acid metabolism.

Case Study: Glucose-Alanine Cycle

A study demonstrated that this compound can enhance the understanding of the glucose-alanine cycle by tracing its incorporation into glucose and other metabolites. The findings indicated that increased availability of L-alanine leads to improved metabolic efficiency in alanine transaminase activity, thereby reducing oxalate synthesis in the kidneys .

Nuclear Magnetic Resonance (NMR) Spectroscopy

The use of this compound in NMR spectroscopy has provided insights into metabolic fluxes in various biological systems. The compound enhances signal sensitivity due to its stable isotopes, allowing for more accurate measurements of metabolic processes.

Data Table: NMR Signal Enhancement

| Compound | Signal Enhancement Factor | Application Area |

|---|---|---|

| This compound | 5,000-fold | Cancer diagnostics |

| This compound | 85,600-fold | Metabolic flux analysis |

A notable application is in cancer research, where hyperpolarized this compound is used to investigate altered energy metabolism in tumor cells. The enhanced NMR signals facilitate real-time monitoring of lactate and pyruvate production, which are critical indicators of cellular metabolism .

Medical Imaging

This compound has emerged as a promising agent for magnetic resonance imaging (MRI), particularly in assessing pH levels within tissues. Its derivatives have been developed as pH-sensitive probes that can provide insights into the microenvironment of tumors.

Case Study: pH Imaging

A study introduced hyperpolarized [1-13C]-L-alanine ethyl ester as a novel pH sensor for MRI. This compound demonstrated high membrane permeability and was able to assess both intracellular and extracellular pH levels simultaneously in vivo. The results indicated that altered extracellular pH is associated with cancer progression and therapeutic resistance .

Nutritional Studies

In nutritional research, this compound is used to study amino acid metabolism and its effects on dietary interventions. The compound's incorporation into proteins allows researchers to track changes in protein dynamics and functionality.

Case Study: Amino Acid Supplementation

Research has shown that supplementation with L-alanine can enhance protein synthesis and improve overall metabolic function. Studies utilizing this compound have confirmed its role in increasing the efficiency of amino acid transport mechanisms across cell membranes .

Pharmacokinetics and Drug Development

This compound is utilized in pharmacokinetic studies to trace drug metabolism and distribution within biological systems. Its stable isotopes enable researchers to monitor how drugs interact with metabolic pathways involving amino acids.

Data Table: Pharmacokinetic Applications

Mechanism of Action

L-Alanine-13C2 exerts its effects primarily through its role in metabolic pathways. It is involved in the glycolysis/gluconeogenesis pathway, where it can be converted to pyruvate and subsequently enter the citric acid cycle. This conversion is facilitated by enzymes such as alanine transaminase. The labeled carbon atoms allow researchers to trace the metabolic fate of alanine and study various biochemical processes .

Comparison with Similar Compounds

Key Research Findings

Structural Analysis :

- This compound and L-Alanine-13C3 produce distinct 13C-NMR spectra, enabling precise tracking of carbon utilization in metabolic pathways .

- Dual-labeled this compound,15N is critical for studying nitrogen-carbon coupling in protein synthesis .

Metabolic Studies :

- L-Alanine-2-13C is used to investigate gluconeogenesis, as the label at position 2 is retained in glucose .

- L-Alanine-13C3 provides higher sensitivity in flux analysis due to triple labeling .

Drug Development: Isotopic labeling (e.g., L-Alanine-3-13C) aids in quantifying drug metabolites without interference from endogenous alanine .

Biological Activity

L-Alanine-13C2, a stable isotopic form of the non-essential amino acid L-alanine, has garnered attention in biological research due to its unique properties and roles in metabolic processes. This article explores its biological activity, highlighting key research findings, case studies, and relevant data.

Overview of this compound

L-Alanine (2,3-¹³C₂) is characterized by the substitution of two carbon atoms with carbon-13 isotopes. It plays critical roles in various metabolic pathways, including nitrogen balance and energy metabolism in cells. The isotopic labeling allows for enhanced tracking in biochemical studies, particularly in metabolomics and proteomics applications.

Biological Roles and Mechanisms

Key Functions:

- Energy Metabolism: L-Alanine is involved in gluconeogenesis and serves as a substrate for the synthesis of glucose from non-carbohydrate sources.

- Nitrogen Transport: It plays a vital role in transferring nitrogen between tissues, contributing to amino acid metabolism and urea cycle regulation.

- Cellular Protection: Studies indicate that L-alanine supplementation can enhance cell viability under stress conditions, such as exposure to glycolate, by reducing oxalate synthesis and promoting metabolic efficiency .

1. Metabolic Pathways

Research has shown that isotopically labeled L-Alanine can elucidate metabolic pathways. For instance, a study indicated that increasing L-alanine availability significantly decreased urinary oxalate excretion by approximately 30% in mouse models. This was attributed to enhanced activity of alanine:glyoxylate aminotransferase (AGT), which is crucial for oxalate metabolism .

2. Case Study: Pompe Disease

A notable case study involved a 9-year-old girl with infantile-onset Pompe disease who received oral L-alanine supplementation. Over nine months, significant improvements were observed in her body composition and energy expenditure metrics. The study reported a marked increase in fat mass and a decrease in resting energy expenditure, suggesting that L-alanine may have therapeutic potential in managing muscle breakdown associated with metabolic disorders .

3. In Vivo Studies

In vivo experiments using HP [1-13C]-L-alanine ethyl ester demonstrated its utility as a pH sensor for magnetic resonance imaging (MRI). The study confirmed that this compound could effectively track changes in intracellular and extracellular pH levels, providing insights into hepatic alanine metabolism during various physiological states .

Data Tables

| Study/Case | Findings | |

|---|---|---|

| Oxalate Synthesis Study | Decreased urinary oxalate excretion by 30% with L-alanine supplementation | Supports role of L-alanine in enhancing AGT activity |

| Pompe Disease Case | Improvements in fat mass and energy expenditure after LAOS | Suggests potential therapeutic role for muscle preservation |

| MRI pH Sensor Study | Effective tracking of pH changes using HP [1-13C]-L-alanine ethyl ester | Validates utility in metabolic studies |

Q & A

Q. What are the optimal synthesis methods for L-Alanine-¹³C₂, and how do enzymatic vs. chemical approaches affect isotopic purity?

L-Alanine-¹³C₂ is synthesized via labeled precursors like ¹³C-acetic acid. Enzymatic methods (e.g., transamination using labeled pyruvate) often yield higher stereochemical specificity, while chemical routes (e.g., Strecker synthesis) may require post-synthesis purification to remove unlabeled byproducts . Purity optimization involves recrystallization or chromatography, with isotopic enrichment validated via LC/MS or NMR (>98% purity) .

Q. How should L-Alanine-¹³C₂ be handled to ensure stability in metabolic flux experiments?

Store lyophilized L-Alanine-¹³C₂ at -20°C in airtight containers to prevent isotopic exchange. For in vitro studies, prepare stock solutions in deuterated solvents (e.g., D₂O) at 10 mM, avoiding repeated freeze-thaw cycles. For cell culture, use sterile PBS (pH 7.4) and confirm stability via mass spectrometry after 24 hours .

Q. What role does L-Alanine-¹³C₂ play in tracing the glucose-alanine cycle, and how is it quantified?

L-Alanine-¹³C₂ serves as a tracer for hepatic gluconeogenesis. In vivo, it is administered intravenously (1–5 mg/kg in rodents), and its incorporation into glucose is measured via GC-MS or ¹³C-NMR. Key parameters include isotopic enrichment in plasma (≥5% for statistical significance) and clearance rates .

Q. How do researchers select between L-Alanine-¹³C₂ and other isotopic variants (e.g., ¹³C₃,¹⁵N) for specific studies?

- ¹³C₂ : Ideal for dual-carbon tracing in metabolic pathways (e.g., Cori cycle) via NMR.

- ¹³C₃,¹⁵N : Used for cross-pathway studies (e.g., protein synthesis + nitrogen metabolism) via high-resolution MS .

Advanced Research Questions

Q. How can contradictory data in isotopic tracing studies using L-Alanine-¹³C₂ be resolved?

Contradictions (e.g., variable enrichment rates) arise from differences in cell type uptake or isotopic dilution. Mitigate by:

- Standardizing delivery methods (bolus vs. infusion).

- Using internal standards (e.g., D₃-alanine) to normalize MS data.

- Applying Popperian falsification: Design experiments to test competing hypotheses (e.g., compartment-specific metabolism) .

Q. What experimental design principles apply to in vivo studies of L-Alanine-¹³C₂’s immunomodulatory effects?

- Dosage : 10 mg/kg in murine models, administered pre-infection (e.g., Vibrio parahaemolyticus).

- Controls : Use unlabeled L-alanine and saline.

- Endpoints : Measure macrophage phagocytosis rates (flow cytometry) and survival curves.

- Ethics : Adhere to ARRIVE guidelines for animal studies .

Q. How is isotopic purity validated for L-Alanine-¹³C₂, and what analytical thresholds are critical?

Q. How should researchers report methodologies involving L-Alanine-¹³C₂ to ensure reproducibility?

Follow CONSORT or MIAME standards:

- Materials : Specify CAS 312623-85-1, vendor, lot number.

- Methods : Detail synthesis route, storage conditions, and QC data (e.g., COA).

- Data : Share raw MS spectra and NMR chemical shifts in repositories like MetaboLights .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.